molecular formula C6H11F3N2 B2607673 5-(Trifluoromethyl)-1,4-diazepane CAS No. 1087800-67-6

5-(Trifluoromethyl)-1,4-diazepane

Cat. No.: B2607673
CAS No.: 1087800-67-6
M. Wt: 168.163
InChI Key: FEWVFBNFNPVYAK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,4-diazepane is a chemical compound that features a diazepane ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary depending on the specific compound and its application. For example, trifluridine, an anti-herpesvirus antiviral drug, is a nucleoside analogue that interferes with viral DNA replication .

Safety and Hazards

While specific safety and hazard information for 5-(Trifluoromethyl)-1,4-diazepane is not available, general precautions for handling trifluoromethyl-containing compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The trifluoromethyl group is gaining increasing attention in the fields of pharmaceuticals, agrochemicals, and materials due to its unique properties . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,4-diazepane can be achieved through several methodsThis can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate reaction conditions . Another method involves the construction of the diazepane ring from trifluoromethyl-containing building blocks .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as transition metal-based catalysts, can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoromethyl iodide, trifluoromethyl sulfonates, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield trifluoromethyl-substituted ketones or alcohols, while substitution reactions can produce a variety of functionalized diazepane derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(trifluoromethyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h5,10-11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWVFBNFNPVYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087800-67-6
Record name 5-(trifluoromethyl)-1,4-diazepane
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